molecular formula C18H18F3NO4 B13421809 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(alpha,alpha,alpha-trifluoro-o-tolyl)-, dimethyl ester CAS No. 53219-40-2

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(alpha,alpha,alpha-trifluoro-o-tolyl)-, dimethyl ester

Cat. No.: B13421809
CAS No.: 53219-40-2
M. Wt: 369.3 g/mol
InChI Key: FDTDMXFVIWKZNB-UHFFFAOYSA-N
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Description

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(alpha,alpha,alpha-trifluoro-o-tolyl)-, dimethyl ester is a complex organic compound with a unique structure It belongs to the class of pyridine derivatives and is characterized by the presence of trifluoromethyl and dimethyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(alpha,alpha,alpha-trifluoro-o-tolyl)-, dimethyl ester typically involves multi-step organic reactions. The starting materials often include pyridine derivatives, which undergo a series of reactions such as esterification, halogenation, and nucleophilic substitution to introduce the trifluoromethyl and dimethyl ester groups. The reaction conditions, including temperature, solvents, and catalysts, are carefully controlled to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced techniques such as flow chemistry and automated synthesis can enhance efficiency and scalability. The industrial production methods also focus on optimizing reaction conditions to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(alpha,alpha,alpha-trifluoro-o-tolyl)-, dimethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.

    Substitution: The trifluoromethyl and ester groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction pathway and product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.

Scientific Research Applications

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(alpha,alpha,alpha-trifluoro-o-tolyl)-, dimethyl ester has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(alpha,alpha,alpha-trifluoro-o-tolyl)-, dimethyl ester involves its interaction with specific molecular targets and pathways. The trifluoromethyl and ester groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Pyridinedicarboxylic acid, dimethyl ester: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    2,6-Dimethyl-4-(alpha,alpha,alpha-trifluoro-o-tolyl)pyridine: Similar structure but without the carboxylic acid groups, affecting its solubility and reactivity.

Uniqueness

The presence of both trifluoromethyl and dimethyl ester groups in 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(alpha,alpha,alpha-trifluoro-o-tolyl)-, dimethyl ester imparts unique chemical properties, such as increased lipophilicity and stability

Biological Activity

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(alpha,alpha,alpha-trifluoro-o-tolyl)-, dimethyl ester is a synthetic compound belonging to the class of dihydropyridine derivatives. This compound has garnered attention due to its potential biological activities, including hypotensive effects and cerebral vasodilating properties. This article reviews the biological activity of this compound based on diverse sources and presents relevant data in tables and case studies.

Chemical Structure and Properties

The compound's structure can be summarized with the following molecular formula:

  • Molecular Formula : C15H16F3N2O4
  • Molecular Weight : 344.29 g/mol

The compound features a pyridine ring substituted with various functional groups that contribute to its biological activity.

Hypotensive Activity

Research indicates that derivatives of 1,4-dihydropyridine compounds exhibit significant hypotensive effects. Specifically, the compound has been shown to lower blood pressure in experimental models. A study reported that similar compounds demonstrated efficacy in reducing perfusion pressure in vascular response tests .

Cerebral Vasodilating Effects

The cerebral vasodilating activity of this compound has also been documented. In comparative studies with standard vasodilators like papaverine and nifedipine, certain derivatives exhibited superior efficacy in inducing vasodilation . This effect is particularly relevant for treating conditions related to cerebral blood flow.

Spasmolytic Activity

Spasmolytic properties have been observed in related dihydropyridine compounds. These compounds have been tested for their ability to relieve spasms in smooth muscle tissues, which is crucial for managing conditions such as hypertension and gastrointestinal disorders .

Data Summary

Activity TypeObserved EffectsReference
Hypotensive ActivitySignificant reduction in blood pressure
Cerebral VasodilationEnhanced blood flow to cerebral tissues
Spasmolytic ActivityRelief of smooth muscle spasms

Study on Hypotensive Effects

A pharmacological study evaluated a series of 1,4-dihydropyridine derivatives for their hypotensive effects. The study concluded that the presence of trifluoromethyl groups significantly enhanced the hypotensive activity compared to non-substituted analogs. The effective dose (ED50) was determined using a pressure transducer setup .

Vasodilatory Response Evaluation

In another study comparing the vasodilatory effects of various compounds, it was found that the tested dihydropyridine derivative induced a dose-dependent increase in vasodilation. The maximum response was comparable to established vasodilators used in clinical settings .

Properties

CAS No.

53219-40-2

Molecular Formula

C18H18F3NO4

Molecular Weight

369.3 g/mol

IUPAC Name

dimethyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C18H18F3NO4/c1-9-13(16(23)25-3)15(14(10(2)22-9)17(24)26-4)11-7-5-6-8-12(11)18(19,20)21/h5-8,15,22H,1-4H3

InChI Key

FDTDMXFVIWKZNB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2C(F)(F)F)C(=O)OC

Origin of Product

United States

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